N-[4-(benzyloxy)phenyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-19-8-14-23(15-9-19)34(30,31)28(2)24-16-17-33-25(24)26(29)27-21-10-12-22(13-11-21)32-18-20-6-4-3-5-7-20/h3-17H,18H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFASJSHXTZOKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(benzyloxy)phenyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide, with CAS number 1115933-69-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
- Molecular Formula : C26H24N2O4S2
- Molecular Weight : 484.60 g/mol
- Structure : The compound features a thiophene core substituted with benzyloxy and sulfonamide groups, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Compounds containing sulfonamide moieties are known to inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases.
- Antioxidant Properties : Thiophene derivatives have been shown to possess significant antioxidant activity, which can protect cells from oxidative stress.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
In Vitro Studies
Recent studies have highlighted the compound's potential against various cancer cell lines and neurodegenerative conditions:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.2 | Inhibition of proliferation |
| PC-3 | 12.8 | Induction of apoptosis |
| SH-SY5Y | 10.5 | Neuroprotection |
These results suggest that the compound may be effective in treating breast cancer and prostate cancer, as well as providing neuroprotective benefits against neuronal cell death.
Mechanistic Insights
The mechanism of action for N-[4-(benzyloxy)phenyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide appears to involve:
- Competitive Inhibition : Preliminary data suggest that the compound acts as a competitive inhibitor for certain enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound may influence pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell survival and proliferation.
Case Studies
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry assessed the efficacy of this compound on various cancer cell lines. It demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations below 20 µM .
- Neuroprotection in Animal Models : Research involving animal models of Parkinson's disease indicated that administration of this compound resulted in reduced neuronal loss and improved motor function, suggesting potential therapeutic applications in neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
